molecular formula C19H18Cl2N2O2 B2820721 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109266-95-5

8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2820721
CAS No.: 2109266-95-5
M. Wt: 377.27
InChI Key: KGJGXQDRQZDKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H18Cl2N2O2 and its molecular weight is 377.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Agents

Research has led to the synthesis of novel heterocyclic compounds, incorporating pyridine along with other biologically active heterocyclic entities. These compounds have demonstrated promising anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Additionally, their in vitro antibacterial and antifungal activities have been documented, with the compounds showing effectiveness against pathogenic strains. This suggests potential applications in developing treatments for cancer and microbial infections Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021.

Synthesis and Molecular Docking Studies

Novel pyrazoline derivatives have been synthesized, exhibiting significant antiinflammatory and antibacterial activities. These compounds were developed using microwave irradiation methods, which provided higher yields, environmental benefits, and reduced reaction times. The synthesized compounds have been characterized and shown potent antibacterial activity alongside promising antiinflammatory activities, as revealed by molecular docking studies P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016.

Pharmaceutical Drug Development

A specific compound has been developed to inhibit the ultrarapid potassium current (IKur), intended for the treatment of arrhythmia. Various nonaqueous solution formulations were evaluated for their ability to prevent or delay precipitation of the compound from solution following dilution with water. The development of such formulations may be highly valuable for achieving in vivo blood levels required for successful toxicological and early clinical evaluation of poorly soluble compounds Lori Burton, William Ying, R. Gandhi, Ronald C West, Christine S. Huang, S. Zhou, Keyur R. Shah, Jinling Chen, X. Shen, 2012.

Biological Evaluation and Structural Analysis

Derivatives with potential antimicrobial and anticancer properties have been synthesized and evaluated. The synthesis involves the creation of novel compounds characterized by IR, NMR, Mass spectra, and elemental analysis. These compounds have been tested for their antimicrobial and anticancer activities, showing promising results that could lead to new therapeutic approaches H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2/c20-17-6-3-12(8-18(17)21)19(24)23-13-4-5-14(23)10-16(9-13)25-15-2-1-7-22-11-15/h1-3,6-8,11,13-14,16H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGXQDRQZDKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.